磺胺嘧啶银

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

作用机制

磺胺嘧啶银通过作用于细菌细胞膜和细胞壁发挥作用,导致细胞死亡 . 银离子与蛋白质中的亲核氨基酸、巯基、氨基、咪唑、磷酸和羧基结合,导致蛋白质变性和酶抑制 . 这会破坏细菌细胞膜,导致质子泄漏并最终导致细胞死亡 .

类似化合物:

硝酸银: 另一种用于其抗菌特性的银基化合物。

磺胺嘧啶钠: 一种磺胺类抗生素,类似于磺胺嘧啶,但没有银成分。

银纳米粒子: 因其抗菌特性而被使用,并且经常与磺胺嘧啶银在有效性方面进行比较.

磺胺嘧啶银的独特性: 磺胺嘧啶银因其银和磺胺嘧啶的组合而独一无二,这提供了协同抗菌作用。 与主要通过银离子起作用的硝酸银不同,磺胺嘧啶银还受益于磺胺嘧啶的抗菌特性 . 此外,与其他抗生素相比,磺胺嘧啶银不太可能引起耐药性,使其成为治疗烧伤创面的宝贵选择 .

生化分析

Biochemical Properties

Silver sulfadiazine interacts with various biomolecules. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition . This interaction with proteins leads to proton leaks in the membrane, leading to cell death .

Cellular Effects

Silver sulfadiazine has significant effects on various types of cells and cellular processes. It acts only on the cell membrane and cell wall to produce its bactericidal effect . The compound’s effectiveness may possibly be from a synergistic interaction, or the action of each component .

Molecular Mechanism

The mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine . Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect . Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition .

Temporal Effects in Laboratory Settings

Over time, silver sulfadiazine has been observed to have long-term effects on cellular function in laboratory settings . The compound has an enviable safety record in burn treatment, but side effects such as allergic reactions to its sulfadiazine moiety, silver staining of the treated burn wound, hyperosmolality, methemoglobinemia, and hemolysis due to a congenital lack of glucose-6-phosphate dehydrogenase, may be missed or misinterpreted .

Dosage Effects in Animal Models

The effects of silver sulfadiazine vary with different dosages in animal models . In a study, the LD50 for silver sulfadiazine nanosuspension was estimated to be 252.1 mg/kg . The in vivo dosages used for burn wound treatment (40–50 mg/kg) were far below LD50 (252.1 mg/kg) .

Metabolic Pathways

Silver sulfadiazine is involved in the folate metabolism pathway . In order to ensure a proper functioning of cell replication and proteins and nucleic acids synthesis processes, folate metabolism rate is also increased in bacterial, protozoan and other microbial infections .

Transport and Distribution

Silver sulfadiazine is largely confined to cutaneous tissues and the sulfadiazine penetrates into the systemic circulation . This differential distribution pattern is reflected in varying therapeutic and side effects .

Subcellular Localization

In organotypic cultures of human breast skin incubated with silver bandage or treated with silver sulfadiazine, silver was accumulated in epithelial cells and in macrophages, fibroblasts and collagen fibrils and fibres of underlying connective tissue . Ultrastructurally, the accumulated silver was found in lysosome-like vesicles of the different cells and evenly spread along collagen structures .

准备方法

合成路线和反应条件: 磺胺嘧啶银是通过硝酸银与磺胺嘧啶钠反应合成的 . 反应通常在反应釜中进行,其中硝酸银溶液和磺胺嘧啶钠溶液同时进料并搅拌。 合成反应温度保持在45至55摄氏度之间,并使用三氟甲磺酸(盐)催化剂 .

工业生产方法: 在工业环境中,磺胺嘧啶银的制备涉及使用大型反应器,在反应器中严格控制反应条件以确保高产率和纯度。 然后,产物经过静置、排水和离心干燥等工艺,获得最终的磺胺嘧啶银产品 .

化学反应分析

反应类型: 磺胺嘧啶银会发生各种化学反应,包括:

氧化: 磺胺嘧啶银在特定条件下可被氧化,导致形成氧化银和其他副产物。

还原: 该化合物可以在特定还原条件下还原为其组成元素银和磺胺嘧啶。

取代: 磺胺嘧啶银可以参与取代反应,其中银离子被其他金属离子取代。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 常用的还原剂包括硼氢化钠和肼。

取代: 氯化钠和溴化钾等金属盐可用于取代反应。

主要生成物:

氧化: 氧化银和磺胺嘧啶衍生物。

还原: 元素银和磺胺嘧啶。

取代: 各种金属磺胺嘧啶络合物。

相似化合物的比较

Silver nitrate: Another silver-based compound used for its antimicrobial properties.

Sodium sulfadiazine: A sulfonamide antibiotic similar to sulfadiazine but without the silver component.

Silver nanoparticles: Used for their antimicrobial properties and are often compared to silver sulfadiazine in terms of effectiveness.

Uniqueness of Silver Sulfadiazine: Silver sulfadiazine is unique due to its combination of silver and sulfadiazine, which provides a synergistic antimicrobial effect. Unlike silver nitrate, which primarily acts through silver ions, silver sulfadiazine also benefits from the antimicrobial properties of sulfadiazine . Additionally, silver sulfadiazine is less likely to cause resistance compared to other antibiotics, making it a valuable option for treating burn wounds .

属性

Key on ui mechanism of action |

Studies utilizing radioactive micronized silver sulfadiazine, electron microscopy, and biochemical techniques have revealed that the mechanism of action of silver sulfadiazine on bacteria differs from silver nitrate and sodium sulfadiazine. Silver sulfadiazine acts only on the cell membrane and cell wall to produce its bactericidal effect. A specific mechanism of action has not been determined, but silver sulfadiazine's effectiveness may possibly be from a synergistic interaction, or the action of each component. Silver is a biocide, which binds to a broad range of targets. Silver ions bind to nucleophilic amino acids, as well as sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver binds to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death. Sulfadiazine is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |

|---|---|

CAS 编号 |

22199-08-2 |

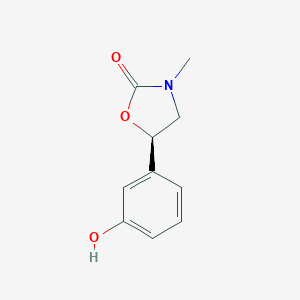

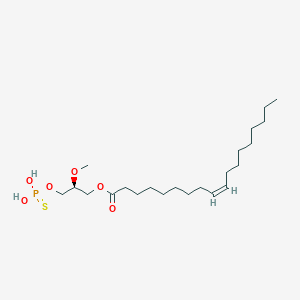

分子式 |

C10H9AgN4O2S |

分子量 |

357.14 g/mol |

IUPAC 名称 |

silver;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide |

InChI |

InChI=1S/C10H9N4O2S.Ag/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1 |

InChI 键 |

UEJSSZHHYBHCEL-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |

规范 SMILES |

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Ag+] |

熔点 |

285 °C |

Key on ui other cas no. |

22199-08-2 |

Pictograms |

Irritant |

同义词 |

Brandiazin Dermazin Flamazine Flammazine Sicazine Silvadene Silvederma Silver Sulfadiazine Silver Sulfafdiazine SSD SSD AF Sulfadiazine, Silver Sulfafdiazine, Silver Sulfargen Thermazene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

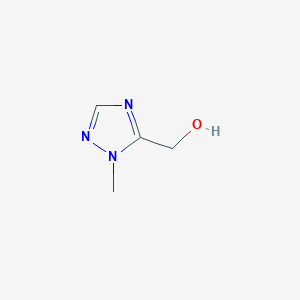

![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)